An In-depth Technical Guide to 5-(1-Benzofuran-2-yl)-2H-1,2,3,4-tetrazole and its Analogs: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(1-Benzofuran-2-yl)-2H-1,2,3,4-tetrazole and its Analogs: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical identifiers, and burgeoning therapeutic applications of 5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole and its closely related analogs. While a specific CAS number for the title compound is not cataloged in major chemical databases, indicating its novelty, this guide delves into the broader class of benzofuran-tetrazole hybrids. This document will explore the synthetic routes to these scaffolds, their significant biological activities, particularly in oncology and neurodegenerative diseases, and provide insights into their mechanism of action. The content is structured to equip researchers and drug development professionals with the foundational knowledge required to explore this promising class of heterocyclic compounds.
Introduction and Chemical Identity
The fusion of a benzofuran moiety with a tetrazole ring presents a compelling scaffold for medicinal chemistry. Benzofuran derivatives are known for their wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The tetrazole ring, a bioisostere of the carboxylic acid group, enhances metabolic stability and modulates the physicochemical properties of a molecule, often improving its therapeutic index.[3]
The specific compound, 5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole, represents a unique linkage within this hybrid class. However, a dedicated CAS (Chemical Abstracts Service) number for this precise structure is not currently available in public databases such as PubChem or Chemical Abstracts. This suggests the compound is either a novel chemical entity or has not been widely synthesized and registered. This guide, therefore, focuses on the closely related and more extensively studied 2,5-disubstituted benzofuran-tetrazole hybrids.
Table 1: Identifiers for Related Benzofuran-Tetrazole Scaffolds
| Compound Name | Molecular Formula | InChIKey | Representative CAS Number |
| 5-(Furan-2-yl)-2-(naphthalen-1-ylmethyl)tetrazole | C16H12N4O | HBJKGKBUYBNLEB-UHFFFAOYSA-N | Not Available |
| 5-Phenyl-2H-tetrazole | C7H6N4 | Not Available | 18039-42-4[4] |
| 5-(Thiophen-2-yl)-2H-1,2,3,4-tetrazole | C5H4N4S | XVVLITRCMAVPPY-UHFFFAOYSA-N | 59541-58-1[5] |
| 5-(4'-(Azidomethyl)(1,1'-biphenyl)-2-yl)-2H-tetrazole | C14H11N7 | HIWODOJPZXUTRT-UHFFFAOYSA-N | 152708-24-2[6] |
Synthetic Methodologies: A Gateway to Novel Benzofuran-Tetrazoles
The synthesis of 2,5-disubstituted benzofuran-tetrazoles can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multi-step Synthesis from 2H-Chromene-3-carbonitriles
A prevalent method involves a multi-step synthesis commencing from 2H-chromene-3-carbonitriles. This approach allows for the regioselective formation of 2,5-disubstituted benzofuran-tetrazole hybrids.[7]
Experimental Protocol:
-
Synthesis of 2-Methylbenzofuran-3-carbonitrile: 2H-chromene-3-carbonitriles are reacted with a suitable base to induce ring opening and subsequent cyclization to form the benzofuran core.
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Formation of the Tetrazole Ring: The resulting benzofuran-3-carbonitrile is then treated with sodium azide (NaN₃) and an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF at elevated temperatures to construct the tetrazole ring via a [3+2] cycloaddition.
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N-Alkylation/Arylation: The final step involves the regioselective alkylation or arylation of the tetrazole ring at the N2 position using appropriate electrophiles (e.g., benzyl halides) in the presence of a base like potassium carbonate.
Causality of Experimental Choices: The use of 2H-chromene-3-carbonitriles as starting materials provides a convergent route to the benzofuran core. The choice of a polar aprotic solvent for the tetrazole formation facilitates the dissolution of the azide salt and promotes the cycloaddition reaction. The final N-alkylation/arylation step is crucial for achieving the desired 2,5-disubstitution pattern, which is often key to biological activity.
Caption: Multi-step synthesis of 2,5-disubstituted benzofuran-tetrazoles.
Copper-Catalyzed Cross-Coupling Reactions
An alternative and efficient method for the synthesis of 2,5-disubstituted 2H-tetrazoles involves the copper-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids.[8][9][10] This approach offers a more atom-economical and environmentally benign route.
Experimental Protocol:
-
Synthesis of 5-(Benzofuran-2-yl)-1H-tetrazole: This intermediate is typically prepared from the corresponding benzofuran-2-carbonitrile using sodium azide.
-
Cross-Coupling Reaction: The N-H free tetrazole is reacted with a suitable boronic acid in the presence of a copper catalyst (e.g., Cu₂O) and an oxidant, often atmospheric oxygen, in a suitable solvent.
Causality of Experimental Choices: The copper catalyst facilitates the C-N bond formation between the tetrazole nitrogen and the aryl group of the boronic acid. The use of molecular oxygen as the oxidant makes this a "green" and sustainable synthetic method. This protocol allows for the regioselective synthesis of the 2,5-disubstituted isomer.[8][9]
Biological Significance and Therapeutic Applications
Benzofuran-tetrazole hybrids have emerged as a promising class of compounds with a diverse range of biological activities. Their therapeutic potential is being explored in several key areas of drug discovery.
Anti-Proliferative and Anticancer Activity
Several studies have highlighted the potent anti-proliferative activity of benzofuran-tetrazole derivatives against various cancer cell lines.[7][11] For instance, a series of 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles displayed significant cytotoxicity against human colon (HCT116) and pancreatic (Miapaca2) cancer cell lines.[7]
Table 2: In Vitro Anti-Proliferative Activity of Benzofuran-Tetrazole Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (XIIIe) | HCT116 | 3.19 | [7] |
| (XIIIm) | Miapaca2 | 2.25 | [7] |
The mechanism of action for the anticancer effects of these compounds is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds can target proteins such as the proto-oncogene tyrosine-protein kinase Src.[7]
Caption: Proposed mechanism of anticancer activity.
Potential as Anti-Alzheimer's Disease Agents
Recent research has explored the potential of benzofuran-tetrazole derivatives as therapeutic agents for Alzheimer's disease. A series of these hybrids were found to significantly reduce the aggregation of human amyloid-beta peptide in a transgenic Caenorhabditis elegans model of the disease.[12][13] In silico docking studies have suggested that these compounds can interact with the Torpedo californica acetylcholinesterase (TcAChE)–E2020 complex, indicating a potential mechanism of action related to the cholinergic system.[12]
Anti-inflammatory Properties
The benzofuran scaffold is known to be present in many compounds with anti-inflammatory properties.[14] The combination of a benzofuran moiety with a tetrazole ring has been investigated for the development of novel anti-inflammatory agents. These compounds have the potential to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[14]
Conclusion and Future Perspectives
The class of 5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazole and its analogs represents a fertile ground for the discovery of novel therapeutic agents. While the title compound itself remains to be fully characterized, the broader family of benzofuran-tetrazole hybrids has demonstrated significant potential in oncology, neurodegenerative diseases, and inflammation. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse libraries of these compounds for further biological evaluation. Future research should focus on elucidating the precise mechanism of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical studies. The unique combination of the benzofuran and tetrazole pharmacophores holds considerable promise for the development of next-generation therapeutics.
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